REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[CH:5]=[N:6][OH:7].N1C=CC=CC=1.ClN1C(=O)CCC1=O.[CH2:26]=[C:27]1[CH2:31][CH2:30][CH2:29][CH2:28]1.C(N(CC)CC)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[CH2:26][C:27]3([CH2:31][CH2:30][CH2:29][CH2:28]3)[O:7][N:6]=2)[CH:8]=[CH:9][C:10]=1[CH3:11]
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C=C1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum and usual work
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1C)C1=NOC2(C1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 690 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |